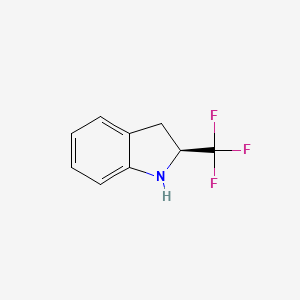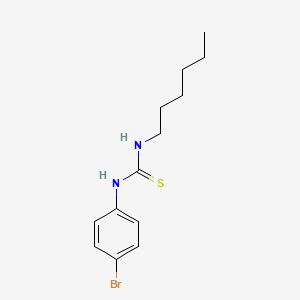![molecular formula C19H25N3O5 B12455564 (1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzylcarbamoyl-propanehydrazido moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Benzylcarbamoyl-Propanehydrazido Moiety: This step involves the reaction of benzyl isocyanate with a hydrazine derivative, followed by coupling with the cyclohexane carboxylic acid through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction, advanced oxidation techniques for the carboxylic acid introduction, and high-efficiency coupling methods for the final attachment of the benzylcarbamoyl-propanehydrazido moiety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Cyclohexane-1-methanol.
Substitution: Various substituted hydrazides depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its hydrazido and carboxylic acid functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The benzylcarbamoyl group is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
作用机制
The mechanism of action of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-{[3-(phenylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(methylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(ethylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid lies in its benzylcarbamoyl group, which provides distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C19H25N3O5 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
(1R,2S)-2-[[[4-(benzylamino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25N3O5/c23-16(20-12-13-6-2-1-3-7-13)10-11-17(24)21-22-18(25)14-8-4-5-9-15(14)19(26)27/h1-3,6-7,14-15H,4-5,8-12H2,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t14-,15+/m0/s1 |
InChI 键 |
MKUWCWBOMRTTNZ-LSDHHAIUSA-N |
手性 SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12455485.png)

![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)
![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)

![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![1,3-diphenyl-N-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12455528.png)

![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)
